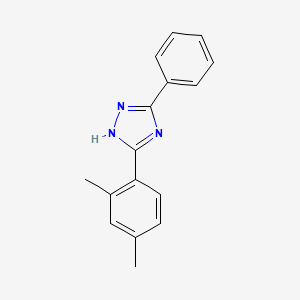
5-Phenyl-3-(2,4-xylyl)-s-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-(2,4-xylyl)-s-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields. This particular compound features a phenyl group and a 2,4-xylyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(2,4-xylyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. For instance, the reaction between 2,4-dimethylbenzohydrazide and phenyl isocyanate under reflux conditions can yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-3-(2,4-xylyl)-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized triazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazole derivatives with fewer nitrogen-oxygen bonds.
Substitution: Triazole derivatives with various substituents on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Phenyl-3-(2,4-xylyl)-s-triazole is used as a building block for synthesizing more complex molecules
Biology
Biologically, triazole compounds are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics or antifungal drugs.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Triazoles are often used in the treatment of infections, and this specific compound might offer advantages due to its unique substituents.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Phenyl-3-(2,4-xylyl)-s-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The phenyl and xylyl groups can enhance binding affinity to specific molecular targets, leading to more effective inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1H-1,2,4-triazole: Lacks the 2,4-xylyl group, which can affect its reactivity and biological activity.
3-(2,4-Xylyl)-1H-1,2,4-triazole: Similar structure but different substitution pattern, leading to variations in chemical properties.
5-(2,4-Dimethylphenyl)-1H-1,2,4-triazole: Another triazole derivative with different substituents, influencing its applications and reactivity.
Uniqueness
5-Phenyl-3-(2,4-xylyl)-s-triazole stands out due to the presence of both phenyl and 2,4-xylyl groups, which can enhance its chemical stability and biological activity. These substituents can also provide unique electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85303-90-8 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
5-(2,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-8-9-14(12(2)10-11)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18,19) |
Clé InChI |
LXVXIEDVPDPIGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
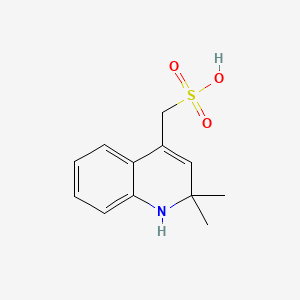
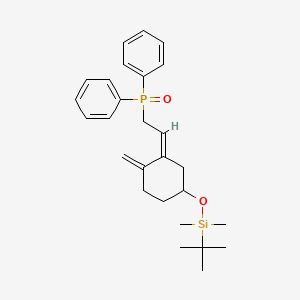
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
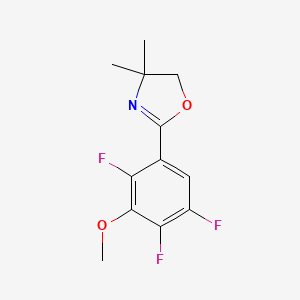
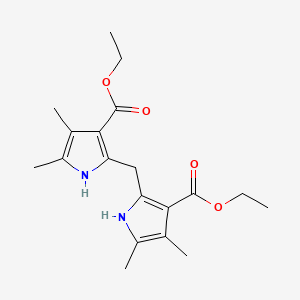
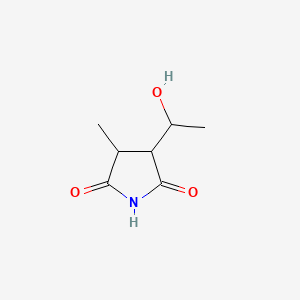

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
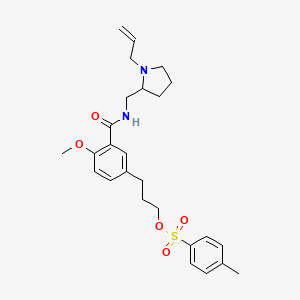

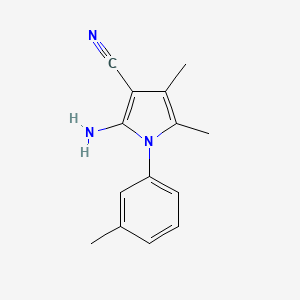
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
